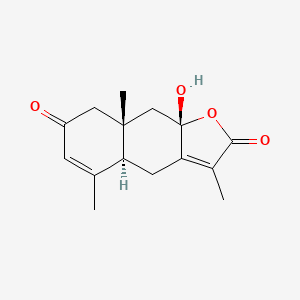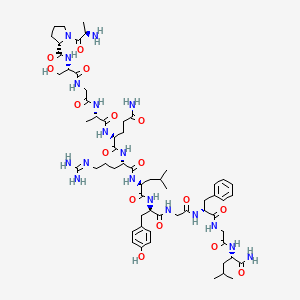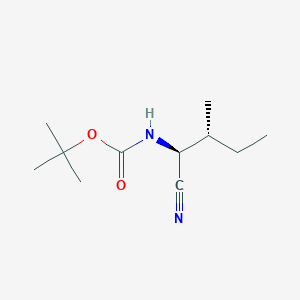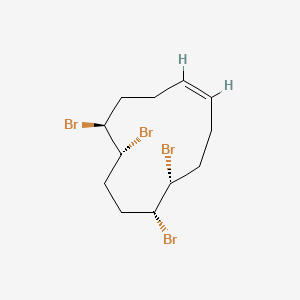
Chlorantholide D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorantholide D is a natural organic compound belonging to the class of sesquiterpenoids. It is a secondary metabolite isolated from the aerial parts of the plant Chloranthus elatior, which is part of the Chloranthaceae family . This compound is known for its unique structure and potential biological activities.
Méthodes De Préparation
Chlorantholide D is primarily obtained through extraction and purification from the plant Chloranthus elatior. The extraction process typically involves the use of organic solvents such as ethyl acetate or methanol . The plant material is subjected to solvent extraction, followed by solvent evaporation, crystallization, and purification steps to obtain high-purity this compound
Analyse Des Réactions Chimiques
Chlorantholide D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohol derivatives .
Applications De Recherche Scientifique
Chlorantholide D has garnered significant interest in scientific research due to its potential biological activities. It has been studied for its antimicrobial, anti-tumor, and anti-inflammatory properties . In chemistry, it serves as a model compound for studying sesquiterpenoid biosynthesis and structure-activity relationships. In biology and medicine, this compound is investigated for its potential therapeutic applications, including its ability to inhibit cell adhesion molecule expression and its cytotoxic effects on cancer cells . Additionally, it has shown promise in industrial applications, particularly in the development of natural product-based pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of Chlorantholide D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation . For instance, this compound has been shown to inhibit the activity of certain enzymes and receptors, leading to reduced inflammation and tumor growth . The exact molecular targets and pathways are still under investigation, but its ability to interact with multiple biological targets highlights its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Chlorantholide D is part of a group of eudesmane-type sesquiterpenoid lactones, which includes similar compounds such as chlorantholides A, B, C, E, and F . These compounds share a similar core structure but differ in their functional groups and stereochemistry. This compound is unique due to its specific hydroxyl and methoxy substituents, which contribute to its distinct biological activities . Compared to other sesquiterpenoids, this compound exhibits a broader range of biological activities, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
(4aR,8aR,9aS)-9a-hydroxy-3,5,8a-trimethyl-4,4a,8,9-tetrahydrobenzo[f][1]benzofuran-2,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-8-4-10(16)6-14(3)7-15(18)12(5-11(8)14)9(2)13(17)19-15/h4,11,18H,5-7H2,1-3H3/t11-,14+,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASWZWOWOOCKAU-GLQYFDAESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3(C2)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@]3(C2)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![isopropyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate](/img/new.no-structure.jpg)
![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)





